3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Overview
Description
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is a versatile chemical compound widely used in scientific research. Its unique properties make it an ideal candidate for various applications, such as drug synthesis, polymer chemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-hydroxyethyl)sulfamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler sulfamoyl compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfamoyl compounds, and various substituted benzoic acid derivatives .
Scientific Research Applications
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid include:
- 4-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid
- 3-[Bis(2-hydroxyethyl)sulfamoyl]toluene
- 3-[Bis(2-hydroxyethyl)sulfamoyl]phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAROEOXRAJEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274422 | |
Record name | 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-11-1 | |
Record name | NSC60299 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Bis(2-hydroxyethyl)-3-carboxybenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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